Ethyl 2-(diethoxyphosphoryl)hexanoate
Overview
Description
Ethyl 2-(diethoxyphosphoryl)hexanoate: is an organophosphorus compound with the molecular formula C12H25O5P. It is a clear, colorless liquid that is slightly miscible with water. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(diethoxyphosphoryl)hexanoate can be synthesized through various methods. One common method involves the reaction of hexanoic acid with diethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(diethoxyphosphoryl)hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(diethoxyphosphoryl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(diethoxyphosphoryl)hexanoate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable intermediate in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphoryl group. These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)acetate
- Diethyl benzylphosphonate
- Ethyl 2-(diethoxyphosphoryl)butanoate
Comparison: Ethyl 2-(diethoxyphosphoryl)hexanoate is unique due to its longer carbon chain, which can influence its reactivity and solubility compared to shorter-chain analogs like ethyl 2-(diethoxyphosphoryl)acetate. This longer chain can also affect its interactions with biological molecules, making it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylhexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25O5P/c1-5-9-10-11(12(13)15-6-2)18(14,16-7-3)17-8-4/h11H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALQKGHLZQHIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)P(=O)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547266 | |
Record name | Ethyl 2-(diethoxyphosphoryl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4134-14-9 | |
Record name | Ethyl 2-(diethoxyphosphoryl)hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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